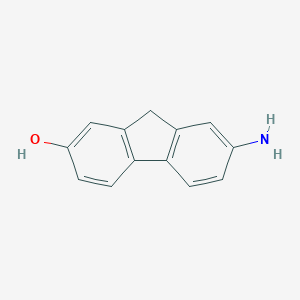

7-Amino-9H-fluoren-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-9H-fluoren-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7,15H,5,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIWZBUNAVIXDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173186 | |

| Record name | Fluoren-2-ol, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953-38-4 | |

| Record name | 7-Amino-9H-fluoren-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-2-aminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOREN-2-OL, 7-AMINO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-2-ol, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-2-AMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC522ZQ8VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Modifications and Derivative Chemistry of 7 Amino 9h Fluoren 2 Ol

Molecular Design Principles for Tailored Fluorene (B118485) Derivatives

The design of fluorene derivatives with specific functionalities is guided by fundamental principles of organic and materials chemistry. These principles focus on manipulating the electronic and photophysical properties of the molecule through strategic structural alterations.

A key strategy in the molecular engineering of fluorene derivatives is the creation of donor-acceptor (D-A) architectures. nih.govbohrium.com This design involves attaching both electron-donating and electron-withdrawing groups to the fluorene core, which acts as a π-conjugated bridge. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, significantly influencing the molecule's optical and electronic properties. bohrium.commdpi.com

The amino group in 7-Amino-9H-fluoren-2-ol serves as an inherent electron donor. solubilityofthings.com By introducing various acceptor moieties to the fluorene backbone, a range of D-A systems can be developed. For instance, benzotriazole (B28993) has been effectively used as an electron-acceptor unit in conjunction with fluorene to create D-A conjugated polymers with tunable band gaps. mdpi.com The strength of the donor and acceptor groups, as well as their relative positions on the fluorene ring, dictates the energy of the ICT state and, consequently, the absorption and emission wavelengths of the resulting derivative. nih.govmdpi.com

In some cases, a Donor-Acceptor-Donor (D-A-D) architecture is employed to further enhance properties like two-photon absorption. nih.gov This design involves flanking a central acceptor unit with two donor moieties. While less common, this approach has been shown to significantly increase two-photon absorption cross-sections in fluorenyl-based structures. nih.gov

Table 1: Examples of Donor and Acceptor Moieties in Fluorene Derivatives

| Moiety Type | Examples |

| Donor | Amino (-NH2), Alkylamino, Dibutylamino nih.gov, Morpholine mdpi.com, Fluorene mdpi.com, Carbazole (B46965) bohrium.com, Dibenzofuran bohrium.com, Dibenzothiophene bohrium.com |

| Acceptor | Nitro (-NO2), Cyano (-CN), Pyridyl mdpi.com, Benzotriazole mdpi.com, Phenanthroimidazole bohrium.com, Sulfone nih.gov |

This table provides examples of functional groups that can act as electron donors or acceptors when attached to a fluorene core.

The pathway of π-conjugation within the fluorene system is a critical factor that can be modulated to enhance specific properties. The extent and nature of the conjugation directly impact the electronic communication between different parts of the molecule, influencing its absorption and emission characteristics, as well as its nonlinear optical (NLO) properties. nih.govacs.org

One method of modulation is to alter the length of the π-conjugated linker connecting the donor and acceptor groups. nih.gov Increasing the conjugation length generally leads to a red-shift in both the absorption and emission spectra, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This principle is utilized to tune the color of light emitted by fluorene-based materials. acs.org

Furthermore, the specific connectivity of the substituents to the fluorene core can define different conjugation pathways, such as "linear" versus "non-linear" conjugation. Research has demonstrated that chromophores with a "linear" conjugation pathway can exhibit significantly enhanced first hyperpolarizability (a measure of NLO activity) compared to their "non-linear" counterparts, even with identical donor-acceptor pairs. nih.gov This modulation of the "push-pull" character of the conjugation pathway offers a powerful tool for designing molecules with superior NLO properties. nih.gov Computational studies, such as those employing density functional theory (DFT), are often used to predict how changes in the conjugation pathway will affect the electronic structure and properties of the resulting derivatives. acs.orgcapes.gov.br

Development of Donor-Acceptor Architectures

Synthesis of Specific Aminofluorene-Based Derivatives with Tuned Electronic and Optical Characteristics

The synthesis of specific aminofluorene-based derivatives allows for the precise tuning of their electronic and optical properties for targeted applications. For example, a series of donor-π-acceptor (D-π-A) chromophores based on 9,9-dimethyl-9H-fluoren-2-amine were synthesized to investigate the effect of the conjugation pathway on their nonlinear optical properties. nih.gov These syntheses often involve coupling reactions to append various electron-accepting groups to the aminofluorene core. nih.gov

The emission color of fluorene-based copolymers can be tuned by incorporating varying amounts of a specific monomer. acs.org For instance, copolymers of 9,9-bis(2'-ethylhexyl)fluorene and a thiophene-containing monomer showed a red-shift in their photoluminescence as the proportion of the thiophene-based unit increased. acs.org This allows for the creation of materials that emit light across the visible spectrum, from blue to red. acs.org

In another study, asymmetric fluorenes with donor (N,N-dialkylamino) and acceptor (N-modified 4-pyridyl) substituents were synthesized. mdpi.com These compounds were designed to be photoactivatable, meaning they become fluorescent upon irradiation with light. mdpi.com The specific nature of the substituents at the 2 and 7 positions of the fluorene core was found to most significantly influence the emission spectra. mdpi.com

Table 2: Photophysical Properties of Selected Asymmetric Fluorene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) |

| Betaine (B1666868) 13 | 431 | 681 |

| Photoproduct of 20 | ~470 | Orange-Red Emission |

This table shows the absorption and emission maxima for a selected fluorene betaine and the qualitative emission of a photoproduct, illustrating the effect of structural modification on optical properties. Data sourced from a study on asymmetric donor-acceptor fluorenes. mdpi.com

Preparation and Characterization of Schiff Base Derivatives Derived from Fluoren-2-amine

Schiff bases, or imines, are a class of compounds formed by the condensation of a primary amine with an aldehyde or ketone. Schiff base derivatives of fluoren-2-amine have been synthesized and characterized for their potential applications, including in coordination chemistry and as biologically active agents. researchgate.netresearchgate.net The synthesis typically involves the reaction of 2-aminofluorene (B1664046) with a suitable aldehyde, often catalyzed by an acid under solvent-free conditions. researchgate.netsphinxsai.com

A variety of aldehydes can be used to generate a library of Schiff base derivatives, each with unique structural and electronic properties. researchgate.net For example, Schiff bases have been prepared from 2-aminofluorene and aldehydes such as 3-methoxysalicylaldehyde and 3-ethoxysalicylaldehyde. researchgate.net

These derivatives are characterized using a range of spectroscopic techniques, including FT-IR, ¹H NMR, and UV-Vis spectroscopy, as well as elemental analysis to confirm their structure. researchgate.netresearchgate.netsphinxsai.com X-ray diffraction can provide definitive structural information on crystalline derivatives. researchgate.net The resulting Schiff base ligands can then be used to form metal complexes, for example, with zinc(II), which have been investigated for their luminescent properties. researchgate.net

Table 3: Example of a Schiff Base Synthesis from 2-Fluorenamine

| Reactant 1 | Reactant 2 | Product Type |

| 2-Fluorenamine | 3,5-Dibromo-4-hydroxybenzaldehyde | N-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-9H-fluoren-2-amine |

This table illustrates the reactants used to synthesize a specific Schiff base derivative of 2-fluorenamine. researchgate.net

Integration of this compound Moieties into Polymeric and Oligomeric Fluorene Systems

The incorporation of this compound and related aminofluorene units into larger polymeric and oligomeric structures is a key strategy for developing advanced materials with desirable properties for electronics and photonics. researchgate.net Fluorene-based polymers are known for their high photoluminescence quantum yields, good thermal stability, and efficient charge transport properties. acs.org

Polymerization reactions, such as Suzuki or Stille coupling, and Yamamoto polymerization, are commonly employed to create these larger systems. mdpi.comtandfonline.com For example, alternating copolymers of fluorene and other aromatic units, such as benzotriazole, have been synthesized to create donor-acceptor systems along the polymer backbone. mdpi.com The properties of the resulting polymer, including its solubility, thermal stability, and optical band gap, can be tuned by the choice of comonomers and the polymerization conditions. researchgate.net

The enzymatic synthesis of poly(2-aminofluorene) (PAF) has also been explored as an environmentally friendly method. researchgate.netscilit.comdergipark.org.tr In one study, PAF was functionalized with multi-walled carbon nanotubes (MWCNTs) to enhance its structural, electrical, and optical properties for potential use in organic solar cells. researchgate.netscilit.comdergipark.org.tr The incorporation of MWCNTs was found to improve the thermal stability and charge transport characteristics of the PAF matrix. researchgate.netscilit.comdergipark.org.tr

Furthermore, the introduction of specific functional groups, such as carborane moieties, into poly(dihexylfluorene) backbones can drastically alter their emission properties by creating an intramolecular charge-transfer state between the fluorene and carborane units. tandfonline.comacs.org This allows for the creation of polymers with dual emission characteristics, which can be tuned by adjusting the ratio of the different monomer units in the polymer chain. acs.org

Table 4: Properties of Poly(2-aminofluorene) (PAF) with MWCNT Incorporation

| Material | Glass Transition Temp (Tg) (°C) | Melting Point (Tm) (°C) | Energy Gap (Egap) (eV) |

| PAF1 | 26.14 | - | 7.65 |

| PAF3 | - | 155.60 | 5.51 |

This table shows the thermal and electronic properties of enzymatically synthesized poly(2-aminofluorene) with different concentrations of multi-walled carbon nanotubes (MWCNT), denoted as PAF1 and PAF3. Data indicates that MWCNT incorporation can alter these key material properties. researchgate.netscilit.comdergipark.org.tr

Advanced Spectroscopic and Crystallographic Characterization of 7 Amino 9h Fluoren 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. For 7-Amino-9H-fluoren-2-ol, both proton (¹H) and carbon-13 (¹³C) NMR, along with specialized techniques like Distortionless Enhancement by Polarization Transfer (DEPT), are employed for a complete structural elucidation.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons at the C9 position, and the protons of the amino and hydroxyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.8 | Multiplet |

| Methylene (C9-H₂) | ~3.8 | Singlet |

| Amino (NH₂) | Variable (e.g., 3.5 - 5.0) | Broad Singlet |

| Hydroxyl (OH) | Variable (e.g., 4.0 - 5.5) | Broad Singlet |

Note: These are predicted values based on general principles and data from related compounds.

Carbon (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. Aromatic carbons typically resonate in the range of δ 110-160 ppm. The carbons bearing the amino and hydroxyl groups (C7 and C2) are expected to be significantly deshielded and appear further downfield. The methylene carbon at C9 is expected to appear upfield, typically around δ 37 ppm in the parent fluorene (B118485).

DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. aiinmr.comlibretexts.orgmagritek.com

DEPT-90: Only CH signals are observed.

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra.

For this compound, a DEPT-135 spectrum would show positive signals for the aromatic CH carbons and a negative signal for the C9 methylene carbon. The DEPT-90 spectrum would only show the aromatic CH signals.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

| Aromatic C (quaternary) | 130 - 155 | No Signal | No Signal |

| Aromatic CH | 110 - 130 | Positive | Positive |

| C-OH | 150 - 160 | No Signal | No Signal |

| C-NH₂ | 140 - 150 | No Signal | No Signal |

| C9 (CH₂) | ~37 | Negative | No Signal |

Note: These are predicted values based on general principles and data from related compounds such as 9-benzyl-9H-fluoren-9-ol, which shows aromatic carbon signals between δ 119.9-148.2 ppm and a methylene signal at δ 45.8 ppm. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. nih.gov For this compound (C₁₃H₁₁NO), the expected exact mass can be calculated.

The monoisotopic mass of this compound is 197.084064 u. HRMS analysis of this compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z values corresponding to this exact mass with high accuracy (typically within 5 ppm). This high precision allows for the unambiguous confirmation of the molecular formula. For example, the HRMS data for 9-benzyl-9H-fluoren-9-ol shows the [M+H-H₂O]⁺ ion at m/z 255.1170, which is very close to the calculated value of 255.1168. rsc.org

Table 3: HRMS Data for this compound

| Formula | Calculated Exact Mass (m/z) | Ion Type |

| C₁₃H₁₁NO | 197.084064 | [M]⁺ |

| C₁₃H₁₂NO | 198.091893 | [M+H]⁺ |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C=C stretching vibrations of the aromatic ring.

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

N-H Stretching: The amino group will show two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations.

C-H Stretching (Aromatic): Absorption bands for aromatic C-H stretching are typically found just above 3000 cm⁻¹.

C=C Stretching (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band for the C-O stretching of the phenolic hydroxyl group is expected in the 1200-1260 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ region.

While a specific spectrum for this compound is not available, the FTIR spectrum of a related compound, 7-bromo-9,9-dimethyl-9H-fluoren-2-ol, shows a characteristic O-H stretch at 3340 cm⁻¹ and an aromatic C=C stretch at 1590 cm⁻¹.

Table 4: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Phenolic C-O | C-O Stretch | 1200 - 1260 | Strong |

| Amino C-N | C-N Stretch | 1250 - 1350 | Medium |

Electronic Absorption and Emission Spectroscopy for Optical Characterization

Electronic absorption and emission spectroscopy, including Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is used to characterize its optical properties. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds like this compound are expected to have strong UV absorptions. The fluorene core itself has characteristic absorption bands. The presence of the amino and hydroxyl groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent fluorene molecule. The fluorene backbone is known for its fluorescence, making this compound potentially useful in fluorescence microscopy. solubilityofthings.com

For related fluorene derivatives, absorption spectra are typically recorded in solvents like hexane (B92381) or ethanol. nih.gov For example, the absorption spectra of 2,7-diaminofluorene (B165470) show a distinct double band character with a high-intensity peak at λₐₐₛ = 290–310 nm and a lower intensity shoulder at λₐₐₛ = 327–353 nm, depending on the solvent. google.com The absorption spectrum of N-(9H-Fluoren-9-ylmethyl)-piperidine in DMF shows an absorption maximum at 301 nm. researchgate.net

Table 5: Expected UV-Vis Absorption Data for this compound

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol | ~300 - 360 | Not available |

| Hexane | ~290 - 350 | Not available |

Note: These are predicted values based on data from related compounds.

Fluorescence Spectroscopy, Quantum Yield Determination, and Stokes Shift Analysis

The fluorescence properties of fluorene derivatives are highly sensitive to their chemical structure and surrounding environment. As a compound built upon the fluorene framework, this compound is expected to exhibit luminescence under UV light. solubilityofthings.com The amino and hydroxyl groups are anticipated to influence its photophysical behavior significantly.

Studies on various fluorene derivatives provide insight into the expected characteristics of this compound. For instance, fluorene-labeled 2′-deoxyuridines have been shown to have moderate quantum yields. nih.gov The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be significantly affected by the presence of heteroatoms or other substituents on the fluorene ring. nih.gov Research on 2,7-disubstituted 9,9'-spirobifluorenes has demonstrated that strategic placement of substituents can lead to high absolute quantum yields, in some cases reaching up to 1.00 in cyclohexane. mdpi.com For example, a study on various substituted spirobifluorenes revealed emission bands in the range of 330–391 nm. mdpi.com

The nature of the solvent also plays a crucial role in the photophysical properties of these compounds. The table below, adapted from a study on fluorene-labeled nucleosides, illustrates the solvent-dependent changes in absorption maxima (λabs), emission maxima (λem), and fluorescence quantum yield (ΦF). nih.gov

| Compound | Solvent | λabs (nm) | λem (nm) | ΦF |

| UFL | Dioxane | 369 | 385, 406 | 0.89 |

| Acetonitrile | 368 | 384, 406 | 0.88 | |

| Methanol | 368 | 385, 406 | 0.90 | |

| Water | 366 | 386, 408 | 0.80 | |

| UDBF | Dioxane | 338 | 348 | 0.05 |

| Acetonitrile | 338 | 348 | 0.04 | |

| Methanol | 337 | 347 | 0.03 | |

| Water | 336 | 347 | 0.02 | |

| Data is for illustrative purposes from related fluorene derivatives. |

The Stokes shift, which is the difference between the positions of the absorption and emission maxima, is another critical parameter. nih.gov Large Stokes shifts are advantageous for applications like fluorescence imaging as they minimize self-absorption and reduce crosstalk between different fluorophores. mdpi.com Fluorene derivatives can be engineered to exhibit large Stokes shifts. For example, aminoalkyl substituted heptamethine cyanine (B1664457) dyes show large Stokes shifts attributed to the relaxation of the molecular geometry upon photoexcitation. cnr.it Similarly, certain benzoxadiazole dyes with amino substituents display strongly Stokes-shifted fluorescence, with shifts of up to 250 nm. kobv.de For substituted 9,9'-spirobifluorenes, Stokes shifts up to 66 nm (~5200 cm⁻¹) have been observed, which is attributed to significant reorganization between the ground and excited states. mdpi.com

The reaction quantum yields for photoreactions of fluorene derivatives have also been investigated. For example, 2,7-dihydroxy-9-fluorenol and its dimethoxy derivative show reaction quantum yields for substrate disappearance ranging from 0.21 to 0.31. scispace.com The fluorescence quantum yield of 2,7-dihydroxy-9-fluorenol itself was found to be low (0.006), which is typical for 9-substituted fluorenyl compounds that are generally less fluorescent than the parent fluorene molecule. scispace.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

At room temperature, this compound is a solid that typically forms a stable crystalline structure, a common characteristic for many fluorene derivatives. solubilityofthings.com Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms within a crystal, providing invaluable information on molecular geometry, conformation, and intermolecular interactions that govern the crystal packing.

X-ray diffraction studies on derivatives of 2-aminofluorene (B1664046), such as Schiff base ligands, have revealed detailed structural information. sci-hub.se For example, the crystal structure of a Schiff base derived from 2-aminofluorene and 3-methoxysalicylaldehyde shows a neutral mononuclear complex where the zinc(II) ion is chelated by two ligands in a distorted tetrahedral geometry. sci-hub.se The bond lengths and angles within the fluorene moiety can be precisely determined from such studies.

Systematic studies on 9,9-disubstituted fluorenes have shown how different substituents affect the molecular conformation. mdpi.com For instance, in the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene, the packing is dominated by strong O-H···O hydrogen bonds. mdpi.com The conformation of side chains is also a key feature; investigations into 2,7-dibromo-9,9'-dialkylfluorenes revealed that those with side chains longer than a methyl group exhibit intra-CH/π interactions between a hydrogen atom on the alkyl chain and the fluorene ring. acs.org

The table below presents selected crystallographic data for a derivative of fluorene, illustrating the type of information obtained from single-crystal X-ray diffraction.

| Parameter | Value |

| Compound | 9,9-bis(hydroxymethyl)-9H-fluorene · Toluene (2:1) |

| Formula | 4 C₁₅H₁₄O₂ · 2 C₇H₈ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.503(4) |

| b (Å) | 14.280(4) |

| c (Å) | 19.347(7) |

| α (°) | 108.93(2) |

| β (°) | 104.87(2) |

| γ (°) | 91.12(2) |

| V (ų) | 2887.2(16) |

| Z | 2 |

| Data from a study on 9,9-disubstituted fluorene derivatives. mdpi.com |

The crystal packing of fluorene derivatives is stabilized by a variety of non-covalent interactions. The CH/π interaction, a weak hydrogen bond between a C-H group and a π-system, is a significant factor in controlling the crystal packing of many organic molecules. researchgate.netrsc.org

In the crystal structures of 9,9-disubstituted fluorenes, C-H···π interactions are frequently observed. mdpi.com For example, in one derivative, molecular strands are cross-linked by C-H···π interactions between a hydrogen atom and the fluorene unit, with a measured distance of 2.71 Å. mdpi.com Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. For 9,9-bis(hydroxymethyl)-9H-fluorene, faint red dots on the dnorm Hirshfeld surface represent C-H···π contacts. mdpi.com

Besides C-H···π stacking, other interactions like hydrogen bonds (e.g., O-H···O, N-H···O) and π–π stacking play crucial roles. mdpi.comiucr.org In the crystal structure of a bis(anil) fluorene derivative, molecules form inversion dimers through weak C—H⋯O interactions, and these dimers are further arranged into columns via other C—H⋯O interactions and π–π stacking with a centroid–centroid distance of 3.6562 (16) Å. iucr.org The presence of both amino and hydroxyl groups in this compound suggests that a network of hydrogen bonds, in addition to C-H···π and π–π interactions, would be critical in defining its solid-state architecture.

Theoretical and Computational Studies of 7 Amino 9h Fluoren 2 Ol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying the electronic structure of many-body systems. ictp.itpku.edu.cn It is a method of choice for calculating the ground state properties of molecules like 7-Amino-9H-fluoren-2-ol, offering a balance between accuracy and computational cost. dokumen.pubimperial.ac.uk DFT calculations allow for the determination of total energies, optimized molecular structures, and other key characteristics derived from the electron density. pku.edu.cn

A fundamental step in computational analysis is the optimization of the molecule's equilibrium geometry to find its most stable three-dimensional structure. acs.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. acs.org For fluorene-based compounds, calculations are often performed using functionals like B3LYP with a basis set such as 6-31+G(d,p), which has been shown to provide reliable geometric parameters. acs.orgnih.gov

Once the geometry is optimized, a vibrational analysis is performed. acs.org This calculation determines the frequencies of the normal modes of vibration. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. acs.org The calculated vibrational frequencies and their corresponding infrared (IR) and Raman intensities can be used to assign and interpret experimental vibrational spectra. acs.orgresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Exemplary Data) This table presents typical data obtained from a DFT geometry optimization. Actual values would be derived from a specific DFT calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C7-N | ~1.39 Å |

| Bond Length | C2-O | ~1.37 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Angle | C6-C7-N | ~121.0° |

| Bond Angle | C1-C2-O | ~120.5° |

| Dihedral Angle | C1-C2-O-H | ~180.0° |

DFT calculations provide detailed information about the electronic properties of this compound. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. sciforum.net

Furthermore, population analysis methods, such as Mulliken charge distribution, can be employed to calculate the partial atomic charges on each atom. researchgate.net This analysis reveals the charge distribution across the molecule, highlighting electrostatic potential and identifying polar regions, which are crucial for understanding intermolecular interactions. The amino and hydroxyl groups are expected to be key sites of charge localization.

Table 2: Illustrative Electronic Properties of this compound (Exemplary Data) This table shows typical electronic property data obtained from a DFT calculation. Actual values would be derived from a specific DFT calculation.

| Property | Calculated Value |

|---|---|

| HOMO Energy | ~ -5.2 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 3.7 eV |

| Mulliken Charge on N (of NH2) | ~ -0.8 e |

| Mulliken Charge on O (of OH) | ~ -0.7 e |

Optimization of Equilibrium Geometries and Vibrational Analysis

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orguci.edu TD-DFT calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in an electronic (UV-Vis) spectrum. researchgate.netresearchgate.net The theory also predicts the oscillator strength for each transition, which relates to the intensity of the corresponding spectral band. researchgate.net

These calculations are invaluable for interpreting experimental spectra and understanding the nature of electronic transitions, such as n→π* or π→π* transitions. researchgate.net For complex molecules, TD-DFT can help assign specific absorption bands to transitions involving particular molecular orbitals. researchgate.net Solvent effects, which can significantly shift absorption spectra, can also be modeled using methods like the Polarizable Continuum Model (PCM) in conjunction with TD-DFT. researchgate.netresearchgate.net

Table 3: Illustrative Predicted Electronic Transitions for this compound (Exemplary Data) This table shows typical data obtained from a TD-DFT calculation. Actual values would be derived from a specific TD-DFT calculation.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | ~350 nm | ~0.45 | HOMO → LUMO |

| S0 → S2 | ~310 nm | ~0.15 | HOMO-1 → LUMO |

| S0 → S3 | ~280 nm | ~0.60 | HOMO → LUMO+1 |

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties and biological activity of molecules. researchgate.netresearchgate.net

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen. openeducationalberta.ca It is a strong indicator of a molecule's ability to permeate cell membranes and is widely used in drug discovery to predict oral bioavailability. researchgate.net For this compound, the calculated TPSA is 46.25 Ų. lookchem.com This value is well below the 140 Ų threshold often associated with good intestinal absorption. researchgate.net

The TPSA value is directly related to the molecule's hydrogen bonding capacity. The amino (-NH2) and hydroxyl (-OH) groups in this compound act as both hydrogen bond donors and acceptors. solubilityofthings.com The molecule has two hydrogen bond donors and two hydrogen bond acceptors. lookchem.com

Table 4: Predicted Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 46.25 Ų | lookchem.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

Conformational flexibility is determined by the number of rotatable bonds in a molecule. ustc.edu.cn A rotatable bond is typically defined as any single bond, not in a ring, bound to a non-hydrogen atom. The number of rotatable bonds influences how a molecule can change its shape, which affects its ability to bind to a receptor. uniroma1.it

This compound has zero rotatable bonds. lookchem.com The fluorene (B118485) core is a rigid, fused-ring system, and the amino and hydroxyl functional groups are directly attached to this rigid scaffold. This lack of rotatable bonds means the molecule has very limited conformational flexibility. A rigid structure can be advantageous in medicinal chemistry, as it reduces the entropic penalty upon binding to a target and ensures the molecule is more likely to be in its active conformation. uniroma1.it

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Characteristics

Computational Modeling of Optical and Electronic Phenomena

Computational modeling has emerged as a powerful tool for understanding the optical and electronic properties of organic molecules at the atomic and sub-atomic levels. longdom.org Through the use of quantum chemical calculations, it is possible to predict and analyze phenomena such as light absorption, nonlinear optical responses, and electronic transitions, providing insights that are often challenging to obtain through experimental means alone. longdom.org For a molecule like this compound, which possesses a donor-π-acceptor (D-π-A) type structure with the amino group acting as the electron donor and the fluorene ring as the π-system, computational methods are particularly valuable for elucidating its potential in optoelectronic applications.

Theoretical studies on fluorene-based compounds often employ Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to investigate their molecular structure, electronic properties, and optical responses. nih.govresearchgate.net These methods have been proven to provide reliable results for similar organic molecules, making them suitable for the theoretical investigation of this compound. scielo.org.mxscirp.org

Applications in Advanced Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

Fluorene-based materials are promising candidates for OLEDs due to their potential for high photoluminescence (PL) and electroluminescence (EL) efficiencies, good thermal stability, and color tunability across the visible spectrum. mdpi.com The amino and hydroxyl functional groups in 7-Amino-9H-fluoren-2-ol can be strategically utilized to fine-tune the electronic and optical properties of the material for optimized OLED performance.

Optimization of Photoluminescence and Electroluminescence Efficiencies

The efficiency of an OLED is determined by its photoluminescence quantum yield (PLQY) and its electroluminescence quantum yield (ELQY). horiba.com For fluorene (B118485) derivatives, the nature and position of substituents on the fluorene core significantly influence these efficiencies. mdpi.com The introduction of electron-donating groups, such as the amino group in this compound, can enhance hole injection and transport, leading to more balanced charge carrier recombination and thus higher electroluminescence efficiency. mdpi.comnih.gov

Research on related fluorene derivatives provides insights into potential performance. For instance, symmetrical fluorene derivatives with different substituents attached at the C-2 and C-7 positions have been synthesized and their applicability in OLEDs demonstrated, with some devices showing high external quantum efficiencies (EQE). mdpi.commdpi.com In host-guest systems, carbazole-based host materials, which share structural similarities with fluorene derivatives, have been used to achieve high EQEs in phosphorescent OLEDs (PhOLEDs). For example, a green PhOLED using an Ir(ppy)₃ dopant in a carbazole (B46965) host showed a maximum efficiency of 11.4%. mdpi.com A blue device with a FIrpic dopant exhibited a maximum EQE of 9.4%. mdpi.com

Table 1: Electroluminescence (EL) Performance of Selected Fluorene and Carbazole-Based OLEDs This table presents data for related compounds to illustrate the potential performance of materials based on similar core structures.

| Host Material | Dopant | Max. EQE (%) | Turn-on Voltage (V) | Color |

|---|---|---|---|---|

| C2 (Carbazole derivative) | Ir(ppy)₃ | 11.4 | 3.0 | Green |

| C2 (Carbazole derivative) | FIrpic | 9.4 | 2.9 | Blue |

| C23 (Carbazole derivative) | FCNIrpic | 24.3 | - | Deep Blue |

Data sourced from references mdpi.comresearchgate.net.

Thermal Stability and Color Tunability Considerations in OLED Applications

High thermal stability is crucial for the operational lifetime and reliability of OLED devices. Fluorene derivatives are known for their good thermal stability. mdpi.com The thermal decomposition temperature (Td), corresponding to a 5% weight loss, and the glass transition temperature (Tg) are key indicators of a material's thermal robustness. For various carbazole-based host materials, Td values have been observed to range from 271 °C to 509 °C, with Tg values from 49 °C to 187 °C, indicating excellent thermal stability suitable for OLED fabrication. mdpi.com For example, a fluorinated 9,9'-spirobifluorene derivative, Spiro-(3,5)-F, exhibits a high decomposition temperature of 395 °C and a glass transition temperature of 145 °C. researchgate.net

Color tunability is another significant advantage of fluorene-based materials. The emission color can be adjusted by modifying the chemical structure, particularly the substituents on the fluorene core. acs.orgresearchgate.net The amino and hydroxyl groups of this compound can be chemically modified to shift the emission wavelength. Furthermore, color tuning can be achieved in devices by mixing different emitters or by using an optical micro-cavity to regulate the electroluminescence spectra. researchgate.netresearchgate.netepj-conferences.org For instance, AC-driven color-tunable OLEDs have been demonstrated to switch between red and green by adjusting the duty ratios of the driving voltage. epj-conferences.org

Table 2: Thermal Properties of Selected Carbazole and Fluorene Derivatives This table presents data for related compounds to illustrate the potential thermal stability of materials based on similar core structures.

| Compound | Td (°C, 5% weight loss) | Tg (°C) |

|---|---|---|

| Carbazole Derivatives (Range) | 271 - 509 | 49 - 187 |

| Spiro-(3,5)-F | 395 | 145 |

Data sourced from references mdpi.comresearchgate.netrsc.org.

Two-Photon Absorption (TPA) Materials

Materials with high two-photon absorption (TPA) cross-sections are in demand for a variety of applications, including 3D microfabrication, high-density optical data storage, and two-photon fluorescence microscopy. nih.govtuwien.at The nonlinear nature of TPA allows for highly localized excitation within a three-dimensional volume, offering superior spatial resolution compared to single-photon absorption. nih.gov

Strategies for Enhancing Two-Photon Absorption Cross Sections

The TPA cross-section (σ₂) of a molecule can be enhanced through several molecular design strategies. For fluorene derivatives, creating a donor-π-acceptor (D-π-A) structure is a common approach. The amino group in this compound can act as an electron donor. By introducing an electron-accepting group elsewhere on the fluorene backbone, a significant intramolecular charge transfer (ICT) character can be induced upon excitation, which generally leads to a larger TPA cross-section. nih.gov

Other strategies include extending the π-conjugation length of the molecule and creating symmetrical (D-A-D) or branched structures. Research on various fluorene derivatives has shown that these modifications can lead to TPA cross-section values in the range of hundreds to thousands of Goeppert-Mayer (GM) units. For example, some fluorene derivatives have exhibited maximum TPA cross-sections of ~1300–1900 GM. rsc.org A series of fluorene-based molecules with donor-acceptor motifs showed TPA cross-sections ranging from approximately 248 GM to 335 GM. nih.gov

Table 3: Two-Photon Absorption (TPA) Properties of Selected Fluorene Derivatives This table presents data for related compounds to illustrate the potential TPA performance of materials based on similar core structures.

| Compound | Max. TPA Cross-Section (σ₂) (GM) | Wavelength (nm) |

|---|---|---|

| Fluorene Derivative 1 | ~1300–1900 | ~660 |

| Fluorene Derivative 2 | ~1300–1900 | ~660 |

| Fluorenyl Derivative I | ~248 | 730 |

| Fluorenyl Derivative II | ~335 | 730 |

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ Data sourced from references nih.govtuwien.atrsc.org.

Potential in 3D Microfabrication and Optical Data Storage Technologies

The high TPA cross-sections of fluorene derivatives make them excellent candidates for 3D microfabrication and 3D optical data storage. nih.govtuwien.at In 3D microfabrication, a TPA-active material is used as a photoinitiator in a polymer resin. When a focused laser is scanned through the resin, polymerization is initiated only at the focal point, allowing for the creation of complex three-dimensional structures with high precision. tuwien.at

For 3D optical data storage, information is written within the volume of a TPA-active material. The localized excitation allows for the recording of data bits in multiple layers, significantly increasing the storage density compared to conventional 2D optical storage media like CDs and DVDs. nih.gov The fluorescence of fluorene derivatives can be used to read the stored data.

Electrochromic Materials and Redox Behavior

Electrochromic materials exhibit a reversible change in their optical properties upon the application of an electrical potential. This property is utilized in applications such as smart windows, displays, and adaptive camouflage. researchgate.netnih.gov Fluorene-based polymers and molecules have been investigated for their electrochromic properties, often displaying multiple colors in different redox states. researchgate.netnih.gov

The redox behavior of this compound, which can be studied using techniques like cyclic voltammetry, is central to its potential as an electrochromic material. The amino and hydroxyl groups can influence the oxidation and reduction potentials of the fluorene core. mdpi.com The oxidation of the fluorene moiety is a key process in the electrochromic switching of related materials. researchgate.net For instance, cross-linked films of fluorene-diphenylamine derivatives show reversible redox peaks corresponding to the formation of radical cations and dications, resulting in multicolor electrochromism (e.g., colorless to yellow to dark cyan). nih.gov The oxidation potentials for these materials are typically below 1.3 V. nih.gov

The study of the redox potentials of related compounds can provide an indication of the expected behavior of this compound. The electrochemical properties, such as the peak anodic potential (Epa), are crucial for classifying the material's potential for electrochromic applications. mdpi.com

Dye-Sensitized Solar Cells (DSSCs)

The fluorene scaffold, a key structural feature of this compound, is a subject of significant interest in the development of organic dyes for dye-sensitized solar cells (DSSCs). While direct and extensive research on this compound in this specific application is not widely documented, the broader family of fluorenyl-based compounds has been extensively investigated as components of sensitizer (B1316253) dyes. These dyes are critical to DSSC performance, as they are responsible for absorbing light and injecting electrons into the semiconductor's conduction band. frontiersin.org

Fluorene derivatives are attractive for this purpose due to their rigid, planar structure and excellent thermal and photochemical stability. iucr.org The fluorene unit can be readily functionalized at various positions, allowing for the fine-tuning of the dye's photophysical and electrochemical properties. This versatility enables the design of "D-π-A" (donor-π-bridge-acceptor) organic sensitizers, where the fluorene moiety can act as part of the donor or the π-bridge. researchgate.net

Research has focused on incorporating fluorenyl groups into triarylamine donors, creating bulky donor structures that can suppress unwanted charge recombination at the TiO2/electrolyte interface. sciopen.com For instance, the introduction of fluorenyl and biphenyl (B1667301) moieties into triarylamine dyes has been systematically studied. rhhz.net In one such study, three novel triarylamine dyes (AFL1-AFL3) with different π-bridges (benzene, thiophene, and furan) were synthesized and evaluated in DSSCs. The dye featuring a furan (B31954) linker (AFL3) demonstrated the highest power conversion efficiency (PCE) of 5.81%, with a short-circuit current density (Jsc) of 11.36 mA cm⁻², an open-circuit voltage (Voc) of 760 mV, and a fill factor (ff) of 0.68. rhhz.net This highlights the critical role of the π-bridge in modulating the performance of fluorenyl-based dyes. rhhz.net

Furthermore, the development of D-A-π-A organic sensitizers featuring a fluorenyl-substituted bulky donor has shown promise in DSSCs utilizing a Cu(II/I) redox shuttle. sciopen.com By enhancing the conjugation and rigidity of the π-spacer and auxiliary acceptor, researchers have been able to improve both light-harvesting and electron-injection efficiencies. sciopen.com A series of dyes (HY57, HY60, and HY61) demonstrated that the combination of a phenanthrene-fused-quinoxaline (PFQ) auxiliary acceptor and a cyclopentadithiophene (CPDT) π-spacer in dye HY61 resulted in a champion PCE of 10.3%. sciopen.com

Another area of exploration involves the use of fused fluorenylindolenine-based donor units in unsymmetrical squaraine dyes. nih.govacs.orgresearchgate.net This design strategy aims to shift the dye's absorption towards the near-infrared (NIR) region, which is beneficial for capturing a larger portion of the solar spectrum. nih.govacs.orgresearchgate.net In a series of four such dyes (XSQ1-4), the introduction of branched alkyl groups on the fluorene framework helped to control dye aggregation and reduce charge recombination. nih.govacs.orgresearchgate.net The best-performing dye in this series, XSQ2, achieved a PCE of 6.57%, with a Jsc of 13.99 mA cm⁻², a Voc of 0.66 V, and a fill factor of 0.71. nih.govacs.orgresearchgate.net

The research into fluorenyl-based dyes for DSSCs is a dynamic field, with ongoing efforts to optimize molecular structures to achieve higher efficiencies and greater stability. These studies underscore the potential of the fluorene core, as found in this compound, for the development of next-generation photosensitizers.

Table 1: Performance of DSSCs with Fluorenyl-Based Dyes

| Dye Series | Specific Dye | Jsc (mA cm⁻²) | Voc (V) | ff | PCE (η) | Reference |

| AFL | AFL3 | 11.36 | 0.76 | 0.68 | 5.81% | rhhz.net |

| HY | HY61 | Not Specified | Not Specified | Not Specified | 10.3% | sciopen.com |

| XSQ | XSQ2 | 13.99 | 0.66 | 0.71 | 6.57% | nih.govacs.orgresearchgate.net |

Applications in Chemical Biology and Advanced Sensing

Development as Biological Probes and Fluorescent Markers

The inherent fluorescence of the fluorene (B118485) structure makes 7-Amino-9H-fluoren-2-ol and its derivatives promising candidates for use as biological probes and fluorescent markers. solubilityofthings.com These molecules can be designed to selectively interact with specific biological targets, and their subsequent fluorescence provides a means to visualize and track these targets within complex biological systems.

Utility in Fluorescence Microscopy and Bioimaging Techniques

Fluorene-based probes have demonstrated potential in various fluorescence microscopy and bioimaging applications. solubilityofthings.com For instance, certain fluorene derivatives have been successfully used for imaging cells, showing selectivity for specific organelles like endosomes. nih.gov The ability to modify the fluorene core allows for the fine-tuning of its photophysical properties, leading to the development of probes for multiphoton fluorescence microscopy, a technique that offers deeper tissue penetration and reduced photodamage. nih.gov The versatility in the synthesis of fluorene derivatives enables the creation of a diverse library of fluorescent markers for various bioimaging applications. solubilityofthings.com

Chemical Sensing Applications

The responsive nature of the this compound scaffold to its chemical environment has led to its exploration in a range of chemical sensing applications. These applications leverage changes in the molecule's fluorescence or absorption properties upon interaction with specific analytes.

Metal Ion Detection via Chelation and Spectrophotometric Methods

Derivatives of this compound have been engineered to act as selective chemosensors for various metal ions. rsc.org The amino and other strategically introduced functional groups can act as binding sites for metal ions. This binding, or chelation, can lead to a "turn-on" fluorescence response, where the fluorescence of the molecule is significantly enhanced upon complexation with the target ion. rsc.org For example, fluorene-based Schiff bases have been shown to selectively detect Al³⁺ and Cr³⁺ ions through a noticeable fluorescence enhancement. researchgate.net Similarly, other fluorene-based copolymers have demonstrated high selectivity towards Fe³⁺ ions. researchgate.net These properties are valuable for the development of sensors for monitoring toxic heavy metal ions in environmental samples. nih.gov

Design of Fluorescence-Based Sensors with Selective Response

The design of fluorescence-based sensors with selective response is a significant area of research. By modifying the structure of this compound, it is possible to create sensors that exhibit a selective "turn-on" or "turn-off" fluorescence signal in the presence of a specific analyte. acs.org This selectivity is achieved by tailoring the receptor part of the sensor molecule to bind specifically with the target analyte, leading to a conformational change or an electronic perturbation that affects the fluorophore's emission. For example, a fluorescent sensor for heme transfer in bacterial pathogens was developed by inserting a heme-binding domain into a fluorescent protein, resulting in a significant increase in fluorescence upon heme transfer. nih.gov

Exploration of Solvatochromic Properties for Solvent Environment Probing

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key feature of certain fluorene derivatives. The amino and nitro groups in molecules like 2-amino-7-nitrofluorene (B16417) create a push-pull system that makes their fluorescence spectra sensitive to the surrounding solvent environment. mdpi.comnih.gov This property allows them to be used as probes to determine the polarity and other properties of solvents. mdpi.comresearchgate.net For example, 2-amino-7-isocyanofluorene exhibits a distinct solvatochromic behavior, with its fluorescence emission shifting depending on the solvent, making it a useful probe for studying solvent properties. mdpi.comresearchgate.net

Broader Biological Relevance and Potential in Medical Technology Research

The applications of this compound and its derivatives extend to broader biological research and have potential in the development of medical technologies. solubilityofthings.com Their ability to function as fluorescent probes and sensors is crucial for studying biological processes at the molecular level. mdpi.com For instance, fluorescent biosensors are increasingly used to detect vital analytes like glucose, hormones, and neurotransmitters in biological fluids. mdpi.com Furthermore, the development of water-soluble prodrugs from biologically active amino-containing compounds highlights the potential of these scaffolds in drug delivery systems. nih.gov The unique properties of fluorene-based compounds continue to be explored for various applications, including their use in the development of new anticancer agents. acs.org

Investigation of Fluorene Scaffolds in Biologically Active Compounds

In drug discovery, certain molecular structures, referred to as "privileged scaffolds," are repeatedly found in compounds that exhibit biological activity across diverse targets. nih.govrsc.org The fluorene nucleus is recognized as one such privileged scaffold, forming the core of various pharmacologically active molecules. nih.gov Researchers investigate these scaffolds to understand how their structural and electronic properties contribute to biological interactions, which can guide the synthesis of new therapeutic agents. nih.gov

The biological activity of fluorene-based compounds is often tuned by the nature and position of substituents on the tricyclic ring system. nih.gov For instance, research into new O-aryl-carbamoyl-oxymino-fluorene derivatives has shown that their antimicrobial and antibiofilm activity is highly dependent on the substituents on the aryl moiety. nih.gov The presence of electron-withdrawing groups like chlorine atoms was found to enhance activity against Staphylococcus aureus, while electron-donating groups like methyl enhanced antifungal activity against Candida albicans. nih.gov Other examples include 9-fluorenone (B1672902) derivatives that have been synthesized and investigated for their biological activity, including antiviral and cytokine-inducing properties in tilorone (B613820) analogues. nih.gov The versatility of the fluorene scaffold allows it to be incorporated into a wide range of structures with potential therapeutic value.

| Fluorene-Based Compound Class | Investigated Biological Activity | Reference |

|---|---|---|

| O-aryl-carbamoyl-oxymino-fluorene derivatives | Antimicrobial and antibiofilm | nih.gov |

| 9-Fluorenon-4-carboxamides (Tilorone analogues) | Antiviral, Cytotoxicity, Cytokine-inducing | nih.gov |

| 2-(9H-fluorene-2-yl)-3-phenyl-bicyclo[2.2.1]hept-5-ene-2-yl methanone (B1245722) derivatives | Antimicrobial and antioxidant | nih.gov |

| Imidazopyridines | Anticancer, antiviral, and antimicrobial | acs.org |

Role as Precursors for Novel Pharmaceutical Candidates and Diagnostic Probes

The compound this compound is particularly significant due to its potential as a versatile precursor for creating more complex molecules. solubilityofthings.com Its structure combines the fluorene scaffold with two reactive functional groups—an amino (-NH2) group and a hydroxyl (-OH) group—which can be chemically modified through various synthetic pathways. solubilityofthings.com This dual functionality allows it to serve as a starting point for building novel pharmaceutical candidates. acs.orgsolubilityofthings.com

Furthermore, the inherent fluorescence of the fluorene backbone makes this compound an attractive precursor for the development of diagnostic probes and chemosensors. solubilityofthings.comresearchgate.net Fluorescent probes are essential tools in chemical biology for visualizing and detecting specific ions or molecules within biological systems. researchgate.net By attaching specific recognition moieties to the amino or hydroxyl groups of this compound, scientists can design probes that signal the presence of a target analyte through a change in their fluorescent properties. solubilityofthings.comresearchgate.net

| Structural Feature of this compound | Significance as a Precursor | Reference |

|---|---|---|

| Fluorene Core | Provides a rigid, fluorescent backbone for probes and a privileged scaffold for drug candidates. | solubilityofthings.com |

| Amino (-NH2) Group | A reactive site for synthetic modification to build larger molecules or attach recognition units. | solubilityofthings.com |

| Hydroxyl (-OH) Group | Offers another point for chemical functionalization, enabling diverse synthetic strategies. | solubilityofthings.com |

Significance of Fluorene-based Protecting Groups in Peptide Synthesis

Beyond serving as a core scaffold for bioactive molecules, the fluorene structure is critically important in the methodology of chemical synthesis, most notably in peptide synthesis. Peptides are chains of amino acids, and their chemical synthesis requires a strategy to prevent unwanted side reactions. This is achieved by using "protecting groups," which temporarily block reactive functional groups on the amino acids.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a preeminent protecting group for the amino group of amino acids used in solid-phase peptide synthesis (SPPS). nih.gov The significance of the Fmoc group stems from its unique cleavage condition. Unlike older protecting groups like the tert-butoxycarbonyl (Boc) group, which requires repetitive treatment with strong acid for removal, the Fmoc group is cleaved under mild basic conditions, typically using a piperidine (B6355638) solution. nih.govrsc.org

This property provides a key advantage known as "orthogonality," where the N-terminal protecting group (Fmoc) and the side-chain protecting groups can be removed under completely different conditions, preventing damage to the growing peptide chain. nih.gov The mild conditions are also compatible with sensitive or modified amino acids, such as those that are phosphorylated or glycosylated. nih.gov Another major advantage is that the cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has strong UV absorbance. nih.gov This allows for the real-time monitoring of the deprotection step, making it easy to automate the synthesis process and verify the success of each cycle. nih.gov

| Feature | Fmoc Protecting Group | Boc Protecting Group | Reference |

|---|---|---|---|

| Core Structure | Fluorene-based | tert-Butanol-based | nih.gov |

| Cleavage Condition | Mild base (e.g., piperidine) | Strong acid (e.g., TFA) | nih.gov |

| Compatibility | High; compatible with sensitive/modified peptides. | Lower; harsh acid can cause side-chain deprotection. | nih.gov |

| Monitoring | Easy; cleaved fluorene group is UV-active. | Not directly monitored by UV. | nih.gov |

| Orthogonality | Provides an orthogonal combination of protecting groups. | Less differentiation in cleavage conditions. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.